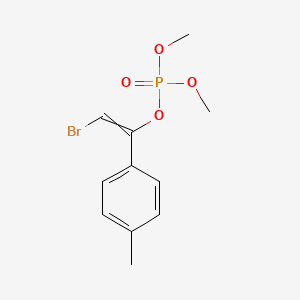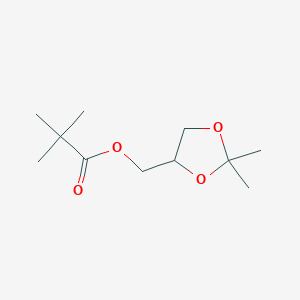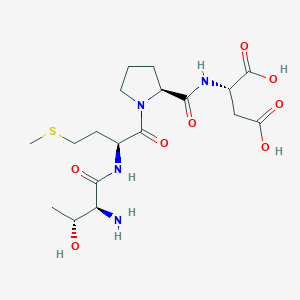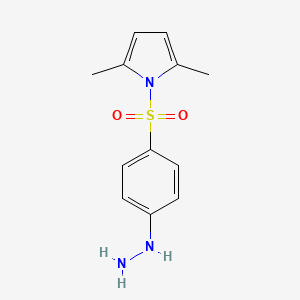
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a hydrazinylbenzene sulfonyl group with a dimethyl-substituted pyrrole ring, making it a versatile molecule for research and industrial applications.
準備方法
The synthesis of 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Hydrazinyl Group: The hydrazinyl group is typically introduced through a hydrazine derivative, such as hydrazine hydrate, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism by which 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to desired biological effects.
類似化合物との比較
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:
1-(4-Aminobenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with an amino group instead of a hydrazinyl group.
This compound-3-carboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
518974-88-4 |
|---|---|
分子式 |
C12H15N3O2S |
分子量 |
265.33 g/mol |
IUPAC名 |
[4-(2,5-dimethylpyrrol-1-yl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-4-10(2)15(9)18(16,17)12-7-5-11(14-13)6-8-12/h3-8,14H,13H2,1-2H3 |
InChIキー |
HTFUNXUXXJXNPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1S(=O)(=O)C2=CC=C(C=C2)NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

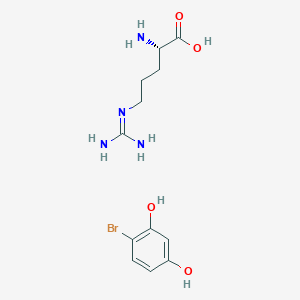
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
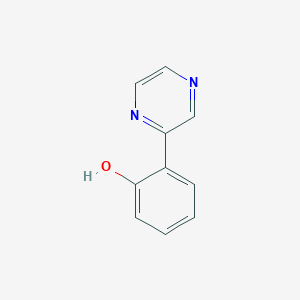
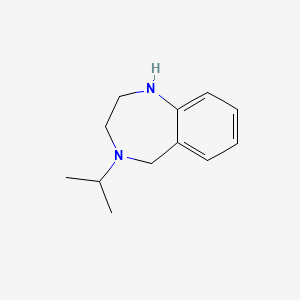
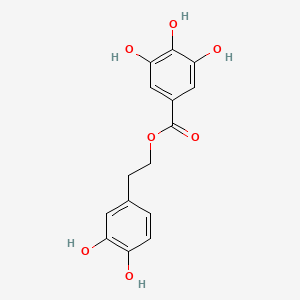
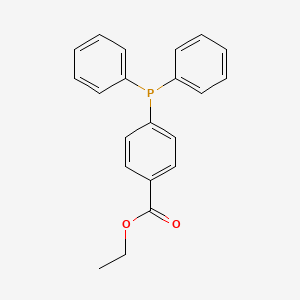
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
